molecular formula C14H15N3O2 B2370135 N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide CAS No. 1795193-35-9

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide

Cat. No.: B2370135
CAS No.: 1795193-35-9
M. Wt: 257.293
InChI Key: WTGIUKBSUAWSJA-UHFFFAOYSA-N
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Description

N-(1-(Pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide is a heterocyclic organic compound featuring a furan-2-carboxamide core linked to a pyridin-2-yl-substituted pyrrolidine moiety. This structure combines aromatic (furan, pyridine) and aliphatic (pyrrolidine) components, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where such hybrid scaffolds are advantageous.

Properties

IUPAC Name

N-(1-pyridin-2-ylpyrrolidin-3-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-14(12-4-3-9-19-12)16-11-6-8-17(10-11)13-5-1-2-7-15-13/h1-5,7,9,11H,6,8,10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGIUKBSUAWSJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=CO2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide typically involves the formation of the pyrrolidine ring followed by the introduction of the pyridine and furan moieties. One common method involves the reaction of pyrrolidine with 2-bromopyridine under basic conditions to form the pyridin-2-ylpyrrolidine intermediate. This intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine or furan rings.

    Reduction: Reduced derivatives, potentially leading to the formation of secondary amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, as identified in the evidence, include derivatives with variations in the carboxamide substituents, aromatic systems, and heterocyclic appendages. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Potential Implications
N-(1-(Pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide - Pyrrolidine-3-yl linker
- Pyridin-2-yl group
- Furan-2-carboxamide
- Moderate steric bulk from pyrrolidine
- Potential for hydrogen bonding via pyridine
5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-...furo[2,3-b]pyridine-3-carboxamide - 1,2,4-Oxadiazole substituent
- Furopyridine core
- Trifluoroethylamino group
- Enhanced metabolic stability (oxadiazole)
- Increased lipophilicity (CF₃ group)
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-(pyridin-2-yl)cyclopropyl)carbamoyl)phenyl)-...carboxamide - Cyclopropane ring
- 4-Fluorophenyl group
- Pyridin-2-yl attachment
- Rigidity from cyclopropane
- Improved target selectivity (fluorine substituent)

Key Observations:

Heterocyclic Diversity: The target compound’s pyrrolidine linker provides conformational flexibility compared to the rigid cyclopropane in the analog from . This flexibility may influence binding kinetics in biological targets.

Substituent Effects: The trifluoroethylamino group in ’s compound increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The 4-fluorophenyl group in ’s analog could enhance binding affinity through hydrophobic and electrostatic interactions, a feature absent in the target compound.

Synthetic and Analytical Approaches :

  • LC/MS methods described for analogs (e.g., Waters UPLC BEH C18 column, acetonitrile/water mobile phase with ammonium acetate ) suggest standardized protocols for characterizing such molecules. These methods likely apply to the target compound for purity assessment and structural confirmation.

Research Findings and Limitations

While direct pharmacological or physicochemical data for this compound are unavailable in the provided evidence, inferences can be drawn from its analogs:

  • Metabolic Stability : The absence of electron-withdrawing groups (e.g., CF₃) in the target compound may result in faster metabolic clearance compared to ’s analog .
  • Target Engagement : The pyridin-2-yl group, common across all compared compounds, is often utilized in medicinal chemistry to coordinate metal ions or form hydrogen bonds, suggesting shared target-binding mechanisms .

Gaps in Evidence:

  • No crystallographic or computational modeling data are provided to compare binding modes.

Biological Activity

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique combination of a pyridine ring, a pyrrolidine ring, and a furan ring. The synthesis typically involves:

  • Formation of the Pyrrolidine Ring : Reaction of pyrrolidine with 2-bromopyridine under basic conditions.
  • Introduction of Furan Moiety : The resulting intermediate is then reacted with furan-2-carboxylic acid chloride to yield the final product.

This multi-step synthesis allows for the exploration of various reaction conditions that can influence the compound's properties and biological activities.

This compound is hypothesized to interact with multiple biological targets due to its structural complexity. Similar compounds have shown:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been noted to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase, suggesting potential neuroprotective and anti-inflammatory properties .
  • Antimicrobial Properties : The compound may exhibit activity against various bacterial strains, which is supported by studies on related pyrrolidine derivatives .

Antimicrobial Activity

Recent studies indicate that pyrrolidine derivatives can exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown:

CompoundMIC (μg/mL)Target Organism
15g0.029Acinetobacter baumannii
22a180E. coli
22b210S. aureus

These findings suggest that this compound could also possess similar antimicrobial efficacy .

Anticancer Potential

The compound's ability to interact with various cellular pathways may render it effective in cancer treatment. Research indicates that pyrrolidine derivatives have shown cytotoxic effects against different cancer cell lines, demonstrating potential as therapeutic agents .

Case Studies and Research Findings

  • Pyrrolidine Derivatives in Pharmacology : A review highlighted the broad biological activities of pyrrolidine derivatives, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. It emphasizes the importance of structural modifications in enhancing these activities .
  • Antibacterial Studies : In vitro evaluations have demonstrated that certain pyrrolidine derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from pyrrolidine have shown MIC values significantly lower than standard antibiotics like ampicillin .
  • Neuroprotective Effects : Some studies suggest that compounds similar to this compound may inhibit acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's .

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